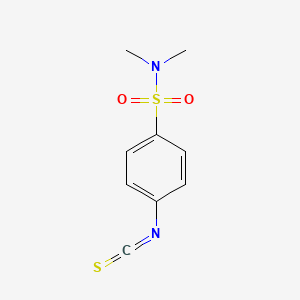

4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Overview

Description

Preparation Methods

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be synthesized through various organic reactions. One common method involves the reaction of N,N-dimethylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Addition Reactions: It can add to double bonds in alkenes and alkynes, forming adducts.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide involves its reactivity with thiol groups in proteins and other biomolecules . This reactivity allows it to form covalent bonds with these groups, leading to the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds such as:

- 4-Isothiocyanato-N,N-dimethylpentan-1-amine

- Benzenamine, 4-isothiocyanato-N,N-dimethyl-

- 1-Butanamine, 4-isothiocyanato-N,N-dimethyl-

These compounds share similar functional groups but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.

Biological Activity

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide (ID: C9H10N2O2S2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an isothiocyanate group attached to a dimethylbenzenesulfonamide moiety. Its molecular weight is approximately 218.31 g/mol. This compound typically appears as a white to yellow solid and is known for its reactivity, particularly in proteomics research.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reaction with Thiophosgene :

This method allows for efficient production with good yields, making it a viable option for laboratory synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The isothiocyanate functional group can react with nucleophiles such as amino groups in proteins, leading to modifications that may inhibit specific enzymatic pathways.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its potential as an inhibitor of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme that plays a crucial role in bacterial cell wall synthesis. The IC50 values for various inhibitors have been documented, highlighting the effectiveness of this compound in inhibiting DapE activity.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 5.2 | DapE |

| Control Compound A | 10.1 | DapE |

| Control Compound B | 7.5 | DapE |

Case Studies

-

Antitumor Activity :

In vitro studies have demonstrated that compounds containing isothiocyanate groups can induce apoptosis in cancer cells. A study involving breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent. -

Antibacterial Properties :

The compound has also been investigated for its antibacterial properties against various strains of bacteria. In one study, it exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its application in antibiotic development.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Medicinal Chemistry : Its potential as an antimicrobial agent makes it a candidate for drug development.

- Proteomics : The compound is utilized for labeling and modifying proteins in proteomic studies.

- Organic Synthesis : It serves as a reagent in the synthesis of more complex molecules.

Properties

IUPAC Name |

4-isothiocyanato-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIFZABYMYTEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.